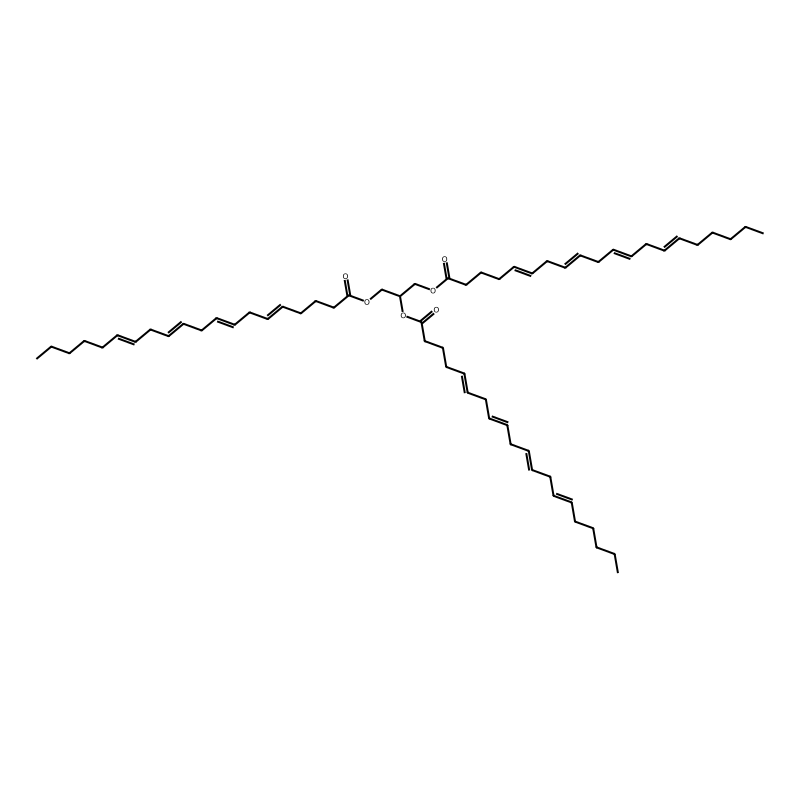

Triarachidonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Triarachidonin is a polyunsaturated triacylglycerol composed of three arachidonic acid molecules esterified to a glycerol backbone. Its chemical formula is and it is classified as a triglyceride. This compound plays a significant role in various biological processes due to its involvement in lipid metabolism and its ability to release arachidonic acid, a crucial precursor for eicosanoids, which are signaling molecules involved in inflammation and other physiological responses .

Triarachidonin itself doesn't have a well-defined mechanism of action. However, its significance lies in its ability to mimic naturally occurring triacylglycerols enriched with AA. These triacylglycerols serve as reservoirs for AA within cells and can be broken down to release AA for various biological functions. By studying the cellular uptake, metabolism, and interactions of Triarachidonin, researchers can gain insights into the behavior of AA-containing triacylglycerols in the body [].

Anti-inflammatory Effects:

Studies have shown that TRN exhibits anti-inflammatory properties. In vitro (performed outside a living organism) experiments suggest that TRN may suppress the production of inflammatory mediators, such as prostaglandins and leukotrienes, in immune cells []. Additionally, in vivo (performed within a living organism) research on mice with induced inflammatory bowel disease (IBD) demonstrated that TRN treatment reduced inflammation and improved gut barrier function [].

Neuroprotective Potential:

Emerging research suggests a potential neuroprotective role for TRN. Studies using cultured neuronal cells indicate that TRN may protect against cell death induced by various neurotoxins []. Furthermore, animal models of neurodegenerative diseases, such as Alzheimer's disease, have shown that TRN treatment may improve cognitive function and decrease neuronal damage [].

- Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products, which are significant in biological systems due to their role in signaling and cellular responses.

- Hydrolysis: The ester bonds can be hydrolyzed by lipases, releasing free arachidonic acid and glycerol, which can be utilized in various metabolic pathways.

- Transesterification: Triarachidonin can react with other alcohols in the presence of catalysts to form different esters, allowing for the synthesis of various lipid derivatives.

Common reagents used in these reactions include molecular oxygen for oxidation, lipases for hydrolysis, and sodium methoxide or lipases for transesterification.

Triarachidonin exhibits significant biological activity primarily through its role as a reservoir of arachidonic acid. Upon hydrolysis, it releases arachidonic acid, which is then converted into eicosanoids such as prostaglandins and leukotrienes. These molecules are critical mediators in processes such as inflammation, immune response, and pain signaling . Furthermore, studies have indicated that triarachidonin stimulates prostaglandin E2 production in renal tissues, highlighting its influence on kidney function and blood pressure regulation .

Triarachidonin can be synthesized through several methods:

- Chemical Synthesis: The most common method involves the esterification of glycerol with arachidonic acid. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

- Enzymatic Synthesis: Industrially, triarachidonin can be produced using lipases that catalyze the esterification reaction under mild conditions. This method is preferred for large-scale production due to its efficiency and selectivity, preserving the integrity of polyunsaturated fatty acids.

Triarachidonin has various applications in both research and industry:

- Biochemical Research: It is used extensively in studies related to lipid metabolism and cell signaling due to its role as a source of arachidonic acid.

- Pharmaceutical Development: Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.

- Nutritional Supplements: Given its role in essential fatty acid metabolism, it may be included in dietary formulations aimed at improving health outcomes related to inflammation and cardiovascular health .

Research has shown that triarachidonin interacts with various cellular components:

- It influences enzyme activities involved in lipid metabolism.

- It alters gene expression related to inflammatory responses through the release of arachidonic acid and subsequent eicosanoid synthesis .

- Studies have demonstrated that triarachidonin's effects on prostaglandin synthesis are dose-dependent, indicating its potential regulatory role in various physiological processes .

Several compounds share structural similarities with triarachidonin. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Arachidonic Acid | Precursor for eicosanoids; directly involved in inflammatory pathways. | |

| Triacylglycerol | General structure | Composed of different fatty acids; serves as energy storage. |

| Docosahexaenoic Acid | Omega-3 fatty acid; important for brain health and anti-inflammatory effects. | |

| Eicosapentaenoic Acid | Omega-3 fatty acid; known for cardiovascular benefits. |

Triarachidonin's unique feature lies in its specific composition of three arachidonic acid chains, making it particularly effective at rapidly providing arachidonic acid upon hydrolysis, thus playing a distinct role in inflammatory responses compared to other triglycerides or fatty acids .

Enzymatic Pathways for Triarachidonin Biosynthesis

Acyltransferase-Mediated Glycerol Esterification

The biosynthesis of triarachidonin involves sequential esterification of a glycerol backbone with three arachidonoyl (20:4) chains through a series of enzymatic reactions. The process begins with glycerol-3-phosphate (G3P), which serves as the initial substrate for glycerol-3-phosphate acyltransferase (GPAT) enzymes. GPATs catalyze the first and rate-limiting step in the de novo pathway of glycerolipid synthesis, converting G3P and arachidonoyl-CoA to lysophosphatidic acid (LPA).

In mammals, at least four GPAT isoforms have been identified, each with distinct subcellular localizations and substrate preferences. GPAT1 and GPAT2 are localized in the mitochondrial outer membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum membrane. Studies have shown that GPAT2 overexpression in CHO-K1 cells increased TAG content and both GPAT and AGPAT activities 2-fold with arachidonoyl-CoA as a substrate, indicating specificity for this fatty acid and suggesting a potential role in triarachidonin synthesis.

The second step involves the acylation of LPA at the sn-2 position by 1-acylglycerol-3-phosphate-O-acyltransferase (AGPAT) enzymes, resulting in phosphatidic acid (PA) formation. Following PA formation, the phosphate group is removed by phosphatidic acid phosphatase to form diacylglycerol (DAG). In the final step, diacylglycerol acyltransferase (DGAT) adds the third arachidonoyl chain to DAG, forming triarachidonin when all three positions are occupied by arachidonoyl groups.

Phospholipid-Derived Arachidonic Acid Incorporation

Arachidonic acid, the key component of triarachidonin, can be derived from dietary sources or synthesized endogenously from linoleic acid through a series of elongation and desaturation reactions. It is primarily found esterified in membrane phospholipids and can be released through the action of phospholipase A2 (PLA2).

The ACSL3-LPIAT1 signaling axis has been identified as playing a crucial role in channeling arachidonic acid into phosphatidylinositols, providing a pool of arachidonic acid for various metabolic processes, including prostaglandin synthesis. This pathway may also contribute to the availability of arachidonic acid for triarachidonin synthesis.

Once synthesized, triarachidonin can serve as a reservoir of arachidonic acid, which can be mobilized for prostaglandin synthesis through the action of triacylglycerol lipase. Studies have demonstrated that triarachidonin stimulates prostaglandin E2 production in rabbit kidney medulla slices in a dose-dependent manner, suggesting its role as a precursor in inflammatory signaling pathways.

Substrate Specificity in Lipid Processing Enzymes

Structural Determinants of Enzyme Activity

The synthesis of triarachidonin requires enzymes with specific affinities for arachidonic acid and its intermediates. Studies of AGPAT3 and AGPAT5, two isoforms involved in the acylation of LPA to PA, have revealed distinct substrate preferences that may influence their roles in triarachidonin synthesis.

AGPAT3 displays acyltransferase activity toward various lysophospholipids, including LPA, lysophosphatidylcholine (LPC), lysophosphatidylserine (LPS), and lysophosphatidylinositol (LPI), but only when arachidonic acid (C20:4) is used as an acyl donor. This specificity results in the production of phosphatidic acid with arachidonic acid at the sn-2 position, which can serve as a precursor for triarachidonin synthesis.

Detailed kinetic studies have determined the parameters for different AGPAT isoforms, highlighting their substrate affinities and catalytic efficiencies as shown in Table 1:

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km |

|---|---|---|---|

| AGPAT3 | |||

| Acyl CoA | 21.53 | 0.74 | 0.04 |

| LPA | 4.78 | 6.35 | 1.33 |

| AGPAT5 | |||

| Acyl CoA | 16.30 | 1.22 | 0.08 |

| LPA | 5.52 | 2.42 | 0.44 |

| AGPAT10/GPAT3/AGPAT8 | |||

| Acyl-CoA | 2.7 | 60 | 22 |

| LPA | 9.2 | 14.19 | 1.5 |

| AGPAT2 | |||

| Acyl-CoA | 0.4 | 210 | 525 |

| LPA | 2 | 200 | 100 |

Table 1: Kinetic parameters for AGPAT isoforms involved in phospholipid synthesis

These parameters reveal that AGPAT3 has a higher affinity for LPA (Km = 4.78 µM) compared to AGPAT5 (Km = 5.52 µM), but AGPAT5 shows a higher affinity for acyl-CoA. Such differences in substrate preferences likely influence the efficiency of triarachidonin synthesis depending on the relative expression of these enzymes in different tissues.

Competitive Metabolism with Other Triglycerides

Triarachidonin metabolism occurs within a complex lipid environment where multiple triglycerides compete for the same enzymatic machinery. AGPAT3 prefers LPA with oleic acid at its sn-1 position as an acyl acceptor and oleoyl-CoA as the acyl donor. However, when arachidonic acid (C20:4) is used as the acyl donor, AGPAT3 displays significant acyltransferase activity toward LPI, which could influence the balance between different phospholipid species and ultimately affect triarachidonin synthesis.

In contrast, AGPAT5 demonstrates significant acyltransferase activity toward lysophosphatidylethanolamine (LPE) in the presence of C18:1 fatty acid, showing a clear preference for C18:1 over C20:4. This differential substrate preference may create competition for arachidonic acid between various lipid synthesis pathways.

The specificity of lipases for different triglycerides also affects triarachidonin metabolism. Triacylglycerol lipase has been shown to release arachidonic acid from triarachidonin for prostaglandin synthesis, indicating its ability to recognize and cleave arachidonoyl chains. Studies utilizing EGTA and p-bromophenacyl bromide have revealed that triacylglycerol lipase of kidney medulla is independent of Ca2+ and sensitive to sulfhydryl inhibitors, providing insights into the regulation of triarachidonin metabolism.

Calcium-Independent Lipase Mechanisms in Renal Tissues

Renal triacylglycerol lipases exhibit unique calcium-independent activity, as demonstrated in rabbit kidney medulla microsomes. These enzymes hydrolyze triarachidonin to release arachidonic acid, which is subsequently converted to prostaglandins such as prostaglandin E2 (PGE2) via cyclooxygenase pathways [2] [4]. Notably, the lipase remains functional even in the presence of ethyleneglycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), a calcium chelator, confirming its calcium-independent nature [4]. Sulfhydryl group inhibitors like p-bromophenacyl bromide suppress activity, suggesting reliance on cysteine residues for catalytic function [4]. This mechanism enables constitutive arachidonic acid release in renal tissues, supporting basal prostaglandin synthesis for blood flow regulation and ion transport [2].

pH Sensitivity and Reaction Kinetics

Triacylglycerol lipase activity is highly pH-dependent, with optimal prostaglandin E2 production observed at pH 7.0 in renal microsomes [2]. Shifting to pH 8.0 reduces activity by approximately 40%, likely due to altered ionization states of catalytic residues or substrate solubility [2]. Kinetic studies using triarachidonin as a substrate reveal a dose-dependent increase in PGE2 formation, with half-maximal activation occurring at ~5 µM [2]. The lipase’s preference for sn-1 and sn-3 ester bonds in triacylglycerols facilitates sequential hydrolysis, generating monoacylglycerol intermediates [3].

Diacylglycerol Lipase-Beta (DAGLβ) as a PUFA-Specific Triacylglycerol Lipase

Substrate Preference for Polyunsaturated Fatty Acids

DAGLβ, traditionally known for hydrolyzing diacylglycerols to produce 2-arachidonoylglycerol (2-AG), has been redefined as a PUFA-specific triacylglycerol lipase in macrophages [7]. Lipidomic analyses show that DAGLβ knockout or pharmacological inhibition leads to selective accumulation of triacylglycerols enriched with arachidonic acid (20:4) and docosahexaenoic acid (22:6), while saturated or monounsaturated triacylglycerols remain unaffected [7]. This specificity arises from DAGLβ’s hydrophobic substrate-binding pocket, which accommodates the kinked acyl chains of PUFAs [6].

Functional Overlap with Diacylglycerol Metabolism

Despite its triacylglycerol lipase activity, DAGLβ retains dual functionality in diacylglycerol hydrolysis. In macrophages, simultaneous depletion of 2-AG and PUFA-triacylglycerols upon DAGLβ inhibition highlights its role in both endocannabinoid and eicosanoid precursor pools [7] [8]. This duality positions DAGLβ as a metabolic node linking lipid storage and signaling, with downstream effects on inflammatory responses and synaptic plasticity [8].

Comparative Analysis of Lipase Specificities

Triacylglycerol Lipase vs. DAGLβ Activity Profiles

| Parameter | Triacylglycerol Lipase | DAGLβ |

|---|---|---|

| Primary Substrate | Triacylglycerols | Diacylglycerols, PUFA-TAGs |

| Calcium Dependency | Independent [2] [4] | Independent [6] [8] |

| pH Optimum | 7.0 [2] | 7.4–8.0 [6] [7] |

| Inhibitor Sensitivity | Sulfhydryl inhibitors [4] | KT109, KT172 (selective) [7] [8] |

Triacylglycerol lipases preferentially hydrolyze medium- to long-chain triacylglycerols across a broad pH range, whereas DAGLβ operates optimally in neutral to slightly alkaline conditions [2] [7]. While both enzymes are calcium-independent, DAGLβ’s activity is tightly coupled to endocannabinoid signaling, unlike renal triacylglycerol lipases, which focus on eicosanoid production [4] [8].

Inhibitor Sensitivity and Regulatory Cross-Talk

Triacylglycerol lipases are inhibited by free fatty acids (FFAs) generated during lipolysis, which partition into lipid droplet surfaces and displace enzymes [3]. In contrast, DAGLβ is resistant to FFA feedback inhibition but is selectively inhibited by covalent agents like KT109 and KT172, which target its serine hydrolase active site [7] [8]. Cross-talk between these lipases occurs in tissues with high PUFA turnover, where DAGLβ-mediated 2-AG synthesis may indirectly suppress triacylglycerol lipase activity by reducing diacylglycerol availability [8].

Renal Medullary Arachidonic Acid Liberation

The kidney medulla represents one of the most metabolically active sites for triarachidonin utilization in mammalian physiology. Research has demonstrated that triarachidonin serves as a critical substrate for arachidonic acid liberation specifically within renal medullary tissues, where it undergoes enzymatic hydrolysis to support prostaglandin biosynthesis [1] [2].

Enzymatic Mechanisms of Liberation

Triacylglycerol lipase activity within the renal medulla facilitates the release of arachidonic acid from triarachidonin stores. Studies using rabbit kidney medulla slices have shown that the addition of triarachidonin at concentrations ranging from 1 to 10 micrometers stimulates prostaglandin E2 production in a dose-dependent manner [1] [2]. This response demonstrates the presence of an active enzymatic pathway that specifically targets triarachidonin for arachidonic acid liberation.

The triacylglycerol lipase present in kidney medulla exhibits calcium-independent activity and demonstrates sensitivity to sulfhydryl inhibitors, indicating its distinct biochemical characteristics compared to other lipase systems [1]. When triarachidonin is introduced to renal medullary microsomes, the resulting prostaglandin formation follows an identical profile to that observed with free arachidonic acid, confirming the enzymatic conversion pathway [2].

Prostaglandin Synthesis Enhancement

The liberation of arachidonic acid from triarachidonin directly correlates with enhanced prostaglandin synthesis capacity within the renal medulla. Under experimental conditions, rabbit kidney medulla primarily produces prostaglandin E2 when supplied with triarachidonin substrate [2]. The dose-response relationship demonstrates that as triarachidonin concentrations increase from 1 to 10 micrometers, prostaglandin E2 formation increases proportionally, indicating efficient substrate utilization.

Epinephrine administration enhances the stimulatory effect of triarachidonin on prostaglandin E2 formation, suggesting hormonal regulation of the triacylglycerol lipase-mediated pathway [2]. This finding implies that the renal medullary arachidonic acid liberation from triarachidonin responds to physiological stress signals and contributes to adaptive renal function.

Physiological Significance

The preferential utilization of triarachidonin in renal medullary tissues reflects the specialized metabolic demands of this anatomical region. The kidney medulla requires sustained prostaglandin production to maintain proper renal blood flow regulation and electrolyte balance [3] [4]. Triarachidonin serves as a readily mobilizable reservoir of arachidonic acid that can be rapidly converted to bioactive prostaglandins when physiological demands increase.

Studies examining arachidonic acid metabolism in renal tissues have revealed that the medulla demonstrates significantly higher cyclooxygenase activity compared to cortical regions [5] [3]. This tissue-specific distribution of enzymatic activity creates an environment where triarachidonin can be efficiently processed to meet the metabolic requirements for prostaglandin synthesis.

Preferential Incorporation into Neural Tissues

Neural tissues demonstrate remarkable selectivity in their incorporation and utilization of arachidonic acid derived from triarachidonin. The nervous system maintains arachidonic acid as the second most abundant polyunsaturated fatty acid in neural membrane phospholipids, following only docosahexaenoic acid in concentration [6] [7] [8].

Neural Membrane Integration

Brain tissues show a preferential incorporation pattern for arachidonic acid released from triarachidonin metabolism. When radioactively labeled arachidonic acid is introduced to neural tissues, the highest specific radioactivity appears in triacylglycerols initially, followed by rapid incorporation into phosphatidylcholine and phosphatidylinositol [9]. This incorporation pattern suggests that triarachidonin serves as an intermediate storage form before arachidonic acid integration into more permanent membrane structures.

The molecular species containing 16:0 and 18:1 fatty acids demonstrate enhanced labeling compared to those containing 18:0, indicating selectivity in the reacylation process [9]. Neural tissues also show a preference for incorporating arachidonic acid into ether-linked choline glycerophospholipids, including compounds involved in platelet activating factor synthesis pathways.

Synaptic Signaling Functions

Arachidonic acid derived from triarachidonin plays essential roles in neural synaptic modulation. Research using Aplysia nervous system models has demonstrated that arachidonic acid metabolites, including 12-hydroxyeicosatetraenoic acid and 5-hydroxyeicosatetraenoic acid, are formed in both synaptosomes and identified nerve cell bodies [10] [11] [12]. These metabolites participate in neurotransmitter-mediated signaling cascades and synaptic plasticity mechanisms.

The application of modulatory neurotransmitters such as histamine to neural ganglia prelabeled with arachidonic acid induces the formation of specific eicosanoids [10] [12]. This neurotransmitter-dependent metabolism demonstrates that triarachidonin-derived arachidonic acid contributes to activity-dependent neural signaling processes.

Metabolic Pathway Activation

Neural tissues utilize both lipoxygenase and cyclooxygenase pathways for processing arachidonic acid released from triarachidonin. The formation of prostaglandin E2 and prostaglandin F2α through cyclooxygenase activity occurs concurrently with the production of hydroxyeicosatetraenoic acids through lipoxygenase pathways [10] [11]. This dual pathway activation ensures comprehensive utilization of available arachidonic acid for diverse signaling functions.

Intracellular stimulation of specific neural cells, such as histaminergic neurons, elicits the release of labeled eicosanoids, providing evidence that synaptic activity promotes arachidonic acid turnover in neurons [10] [12]. The preferential incorporation of arachidonic acid from triarachidonin into neural phospholipids supports the sustained availability of substrate for these activity-dependent metabolic processes.

Physical Description

XLogP3

Use Classification

Dates

Explore Compound Types